molecular formula C12H15NO2 B1335090 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1022919-86-3

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B1335090
CAS RN: 1022919-86-3
M. Wt: 205.25 g/mol
InChI Key: TXYDLJGQBRAFBU-UHFFFAOYSA-N
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Description

The compound "2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related isoquinoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starts from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, using intramolecular cyclization to form the target ring systems . Similarly, the synthesis of eth

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions with Nitrogen-Centered Nucleophiles : Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates, structurally related to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, exhibit reactivity with active nitrogen-centered nucleophiles, forming various complex compounds. These reactions involve opening of the pyrrole ring and formation of distinct succinohydrazides, oxazines, and dioxobutanoates (Surikova et al., 2008).

Antibiotic Properties

  • Antibiotic Helquinoline : A tetrahydroquinoline derivative known as helquinoline, structurally similar to this compound, was discovered in Janibacter limosus and exhibits significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Enzymatic Hydrolysis and Resolution

  • Enzymatic Resolution of Esters : The esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been hydrolyzed stereoselectively using animal liver acetone powders, providing insights into mild conditions for obtaining specific enantiomers (Sánchez et al., 2001).
  • Dynamic Kinetic Enzymatic Hydrolysis : The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution. This involves CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, yielding high enantiopurity and good yields (Paál et al., 2008).

Anticancer Potential

  • Antiproliferative Action in Hepatocellular Carcinoma : 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated antiproliferative effects in diethylnitrosamine-induced hepatocarcinogenic rats. This indicates its potential in anticancer therapy, especially for liver cancer (Kumar et al., 2017).

Opioid Receptor Binding

  • Mimicking Tyrosine in Opioid Peptides : 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a compound related to this compound, has been shown to mimic the active conformation of tyrosine in opioid peptides. It exhibits significant binding to mu and delta opioid receptors (Sperlinga et al., 2005).

Future Directions

The future directions for “2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” could involve further exploration of its pharmacological applications, given the wide range of applications of Tic . Additionally, the development of more efficient synthesis strategies could also be a potential area of research .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDLJGQBRAFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389720
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1022919-86-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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